N-(3,4-dichlorophenyl)-1-methylindazole-5-carboxamide
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Overview
Description
PSB-1491 is a selective and competitive inhibitor of monoamine oxidase B, with an IC50 value of 0.386 nM. It demonstrates over 25,000-fold selectivity compared to monoamine oxidase A . Monoamine oxidase B is an enzyme that breaks down neurotransmitters such as dopamine, and inhibitors of this enzyme are of significant interest in the treatment of neurological disorders like Parkinson’s disease .
Preparation Methods
The synthesis of PSB-1491 involves the preparation of indazole- and indole-5-carboxamides. The synthetic route typically includes the following steps :
Formation of the indazole or indole core: This is achieved through cyclization reactions.
Introduction of the carboxamide group: This involves the reaction of the core structure with appropriate carboxylic acid derivatives under amide bond-forming conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
PSB-1491 undergoes several types of chemical reactions:
Oxidation: As a monoamine oxidase B inhibitor, it can undergo oxidation reactions, particularly in the presence of oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PSB-1491 has several scientific research applications:
Mechanism of Action
PSB-1491 exerts its effects by selectively and competitively inhibiting monoamine oxidase B. This enzyme is responsible for the breakdown of dopamine and other neurotransmitters. By inhibiting this enzyme, PSB-1491 increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders . The molecular targets involved include the active site of monoamine oxidase B, where PSB-1491 binds and prevents the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
PSB-1491 is unique in its high selectivity and potency as a monoamine oxidase B inhibitor. Similar compounds include:
Safinamide: Another selective monoamine oxidase B inhibitor with additional glutamate release inhibition properties.
Rasagiline: A monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: An older monoamine oxidase B inhibitor also used in Parkinson’s disease treatment.
Compared to these compounds, PSB-1491 offers greater selectivity and potency, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H11Cl2N3O |
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Molecular Weight |
320.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-methylindazole-5-carboxamide |
InChI |
InChI=1S/C15H11Cl2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21) |
InChI Key |
OIDIFCINLNNUKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C=N1 |
Origin of Product |
United States |
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